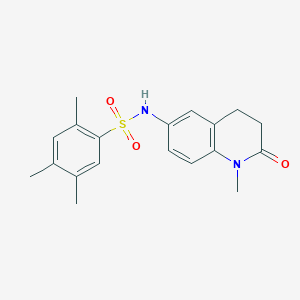

![molecular formula C18H12BrN5O2 B2367145 3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-30-6](/img/structure/B2367145.png)

3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation in Anticancer Research

- A study by Rahmouni et al. (2016) involved the synthesis of pyrazolopyrimidines derivatives, including a compound structurally related to the one you've mentioned. These compounds were evaluated for their anticancer and anti-5-lipoxygenase activities. A structure-activity relationship (SAR) was also discussed (Rahmouni et al., 2016).

Antimicrobial Properties

- El-sayed et al. (2017) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those with antimicrobial activities against various bacteria and fungi. Some synthesized compounds exhibited moderate to outstanding antimicrobial activity (El-sayed et al., 2017).

Development of Herbicidal Agents

- Luo et al. (2019) synthesized novel derivatives of pyrazolo[3,4-d]pyrimidin-4-one for evaluating their herbicidal activity. These compounds were tested against different plant species, showing significant inhibition activity (Luo et al., 2019).

Antiviral Research

- In 2020, Hebishy et al. described a route for synthesizing benzamide-based 5-aminopyrazoles and related derivatives. These compounds were tested for their anti-influenza A virus (H5N1) activity, showing significant antiviral activities (Hebishy et al., 2020).

BCR-ABL Kinase Inhibitor Development

- Hu et al. (2016) designed and synthesized pyrazolo[1,5-a]pyrimidin-6-yl-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL tyrosine kinase inhibitors. These were found to have good inhibitory activity against BCR-ABL1 kinase, a target in chronic myelogenous leukemia (Hu et al., 2016).

Direcciones Futuras

The study of pyrazolo[3,4-d]pyrimidines is an active area of research, with potential applications in medicinal chemistry . Future research could focus on the synthesis, characterization, and biological evaluation of “3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” and related compounds.

Mecanismo De Acción

Target of Action

It’s known that pyrazolo[3,4-d]pyrimidine derivatives, to which this compound belongs, have been widely recognized as desirable heterocycles for drug discovery, particularly in cancer therapy .

Mode of Action

It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown great potential as inhibitors of cyclin-dependent kinases (cdks) . CDKs are crucial enzymes that mediate their function by transferring the phosphoryl group from the gamma position of ATP, resulting in the phosphorylation of tyrosine residues in proteins .

Biochemical Pathways

It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown great potential as inhibitors of cyclin-dependent kinases (cdks) . CDKs play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Result of Action

It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown significant antitumor activity against various cancer cell lines .

Propiedades

IUPAC Name |

3-bromo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN5O2/c19-13-6-4-5-12(9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-7-2-1-3-8-14/h1-11H,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOQYGXBMJSKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

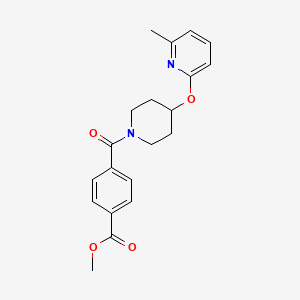

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2367064.png)

![2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367065.png)

![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2367074.png)

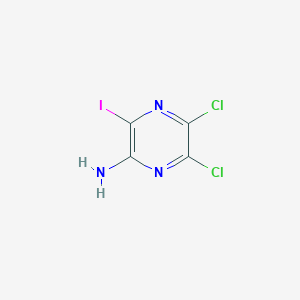

![Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2367075.png)

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2367077.png)

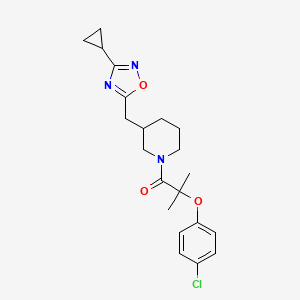

![2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2367084.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2367085.png)